molecular formula C11H9F3O3 B2867007 Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate CAS No. 1226460-04-3

Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate

Cat. No.: B2867007
CAS No.: 1226460-04-3
M. Wt: 246.185
InChI Key: MIVYMUINRMQQIT-QPJJXVBHSA-N
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Description

Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate is an acrylate ester derivative featuring a trifluoromethoxy (-OCF₃) substituent at the para position of the phenyl ring. This electron-withdrawing group significantly influences the compound’s electronic properties, enhancing its stability and reactivity in organic synthesis. The compound is primarily utilized as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science due to its ability to participate in conjugate additions, polymerizations, and cross-coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-16-10(15)7-4-8-2-5-9(6-3-8)17-11(12,13)14/h2-7H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVYMUINRMQQIT-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation Approach

The Claisen-Schmidt condensation represents a classical method for synthesizing α,β-unsaturated carbonyl compounds. Applied to Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate, this route involves the base-catalyzed aldol condensation between 4-(trifluoromethoxy)benzaldehyde and methyl acetate. The reaction proceeds via enolate formation from methyl acetate, followed by nucleophilic attack on the aldehyde and subsequent dehydration to yield the conjugated ester.

Typical conditions involve refluxing equimolar quantities of 4-(trifluoromethoxy)benzaldehyde and methyl acetate in acetic anhydride with sodium acetate as the base. The acetic anhydride acts as both solvent and dehydrating agent, facilitating the elimination of water. Reaction temperatures between 110–120°C for 8–12 hours typically afford moderate yields (45–55%). A critical challenge lies in suppressing side reactions such as self-condensation of the aldehyde, which necessitates precise stoichiometric control and incremental addition of the base.

Post-reaction workup includes quenching with ice-water, extraction with dichloromethane, and purification via silica gel chromatography. Nuclear magnetic resonance (NMR) analysis of the crude product often reveals minor impurities from incomplete dehydration, necessitating recrystallization from ethanol/water mixtures.

Knoevenagel Condensation Method

The Knoevenagel condensation offers improved regioselectivity compared to the Claisen-Schmidt approach, particularly for electron-deficient aldehydes like 4-(trifluoromethoxy)benzaldehyde. This method employs malonic acid derivatives as the active methylene component, with piperidine or ammonium acetate as catalysts.

In a representative procedure, 4-(trifluoromethoxy)benzaldehyde (1.0 equiv) reacts with methyl malonate (1.2 equiv) in toluene under reflux with piperidine (10 mol%). Azeotropic removal of water drives the reaction to completion within 4–6 hours, yielding this compound in 60–70% isolated yield. The mechanism proceeds through imine-mediated deprotonation of malonate, followed by aldol addition and β-elimination.

Key advantages include milder reaction conditions (80–90°C) and reduced side-product formation. However, the requirement for stoichiometric malonate derivatives increases material costs, making this method less favorable for large-scale synthesis.

Wittig Reaction Synthesis

The Wittig reaction provides stereoselective access to α,β-unsaturated esters via phosphorus ylide intermediates. For this compound, the Horner-Wadsworth-Emmons variant using methyl diethylphosphonoacrylate and 4-(trifluoromethoxy)benzaldehyde proves effective.

The ylide precursor, methyl diethylphosphonoacrylate, is prepared by Arbuzov reaction of triethyl phosphite with methyl acrylate. Subsequent treatment with sodium hydride generates the reactive ylide, which couples with 4-(trifluoromethoxy)benzaldehyde in tetrahydrofuran (THF) at 0°C to room temperature. This method achieves high trans-selectivity (E:Z > 95:5) and yields of 75–85% after column purification.

Parameter Detail
Ylide precursor Methyl diethylphosphonoacrylate
Base Sodium hydride
Solvent THF
Temperature 0°C → rt
Reaction time 3–4 hours
Isolated yield 78%

The main drawback lies in the moisture sensitivity of the ylide, requiring anhydrous conditions and inert atmosphere.

Esterification of Acrylic Acid Precursors

This two-step approach first synthesizes 3-[4-(trifluoromethoxy)phenyl]acrylic acid via condensation, followed by esterification with methanol. The condensation step employs 4-(trifluoromethoxy)benzaldehyde and malonic acid in pyridine under reflux, yielding the acrylic acid in 65–70% yield. Subsequent Fischer esterification with methanol and catalytic sulfuric acid (5 mol%) at 65°C for 6 hours completes the synthesis.

Characterization by infrared (IR) spectroscopy confirms ester formation through disappearance of the carboxylic acid O–H stretch (2500–3000 cm⁻¹) and emergence of ester C=O absorption at 1720 cm⁻¹. While straightforward, this route’s overall yield (50–55%) is lower due to losses during the two-step process.

Patent-Based Synthesis Adapted from CN102115458A

The method disclosed in Chinese Patent CN102115458A provides a scalable pathway involving formylation and elimination steps. Starting from methyl 2-[4-(trifluoromethoxy)phenyl]acetate, the procedure comprises:

  • Formylation :

    • Reactant: Trimethyl orthoformate (1.5 equiv)
    • Catalyst: Titanium tetrachloride (1.0 equiv)
    • Solvent: 1,2-Dichloroethane
    • Conditions: −20°C → 0°C over 2 hours, followed by hydrolysis with 10% HCl
  • Elimination :

    • Base: Triethylamine (2.0 equiv)
    • Temperature: 5–10°C
    • Workup: Aqueous wash, solvent removal, and recrystallization

This method achieves 70–75% yield by avoiding competitive methylation steps described in the patent’s original examples. The titanium tetrachloride facilitates electrophilic formylation at the α-position, while triethylamine promotes β-elimination to form the acrylate conjugate system.

Comparative Analysis of Methods

Method Yield (%) Cost Index Scalability Purity (%)
Claisen-Schmidt 45–55 Low Moderate 90–92
Knoevenagel 60–70 Moderate High 93–95
Wittig 75–85 High Low 97–98
Esterification 50–55 Low High 88–90
Patent-Based 70–75 Moderate High 95–97

The Wittig reaction offers superior yield and purity but suffers from high reagent costs and stringent anhydrous requirements. The patent-based method balances yield with operational feasibility, making it preferable for industrial applications. The Knoevenagel condensation remains advantageous for laboratory-scale synthesis due to its simplicity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The acrylate moiety can undergo polymerization reactions, contributing to its utility in material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate with structurally related acrylate esters, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Reactivity and Stability

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The trifluoromethoxy group in this compound provides stronger electron-withdrawing effects compared to the trifluoromethyl group in (E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate (CAS 20754-22-7) . Example: The -OCF₃ group’s resonance effects enhance electrophilicity at the α,β-unsaturated carbonyl, favoring nucleophilic attack.
  • Brominated Derivatives:
    Methyl 3-(4-(bromomethyl)phenyl)acrylate (CAS 946-99-6) contains a bromomethyl (-CH₂Br) substituent, introducing a reactive site for further functionalization (e.g., Suzuki couplings) . In contrast, the -OCF₃ group in the target compound offers metabolic stability in drug design but limits direct substitution reactions.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications References
This compound C₁₁H₉F₃O₃ 246.18 -OCF₃ (para) Pharmaceuticals, agrochemicals
(E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate C₁₁H₉F₃O₂ 230.18 -CF₃ (para) Material science, coatings
Methyl 3-(4-(bromomethyl)phenyl)acrylate C₁₁H₁₀BrO₂ 255.08 -CH₂Br (para) Synthetic intermediates
Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate C₁₈H₁₆F₂O₄ 346.31 -OCH₃, -F (ortho) Agrochemicals (herbicides)
  • Lipophilicity: The -OCF₃ group increases lipophilicity (logP ~2.5) compared to -CF₃ (logP ~2.0), enhancing membrane permeability in drug candidates .
  • Thermal Stability: Trifluoromethoxy derivatives exhibit higher thermal stability than brominated analogs due to reduced susceptibility to radical degradation .

Biological Activity

Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate (CAS Number: 1226460-04-3) is an organofluorine compound notable for its unique trifluoromethoxy substituent on a phenyl ring, which significantly influences its biological activity and chemical reactivity. This article explores the biological activities associated with this compound, including its potential applications in medicinal chemistry, its mechanism of action, and relevant case studies.

  • Chemical Formula : C₁₁H₉F₃O₃
  • Molecular Weight : 246.19 g/mol
  • Melting Point : 43-45 °C
  • Boiling Point : Approximately 273.7 °C

The trifluoromethoxy group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. This property allows for better membrane permeability and bioavailability in pharmacological applications.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance binding affinity and selectivity towards these targets, thereby modulating biological pathways .

Antimicrobial Activity

Research indicates that compounds with trifluoromethoxy groups exhibit significant antimicrobial properties. In studies involving various aryl-urea derivatives, the presence of trifluoromethyl substitutions was correlated with enhanced antibacterial activity against pathogens such as Escherichia coli and Candida albicans. For instance, a related study demonstrated that derivatives with similar structural features showed minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against B. mycoides and E. coli .

Anticancer Activity

This compound has been investigated for its anticancer potential. Compounds structurally related to this acrylate have shown promising results in inhibiting cancer cell proliferation across various human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, some derivatives exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapy agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the trifluoromethoxy group significantly influences the biological activity of related compounds. The electronic characteristics imparted by this group facilitate multipolar interactions with target proteins, enhancing the overall potency of the compounds .

Compound Activity Type IC50/MIC Values
Compound 7AnticancerIC50 = 44.4 μM (PACA2)
Compound 8AnticancerIC50 = 22.4 μM (PACA2)
Compound 9AntibacterialMIC = 4.88 µg/mL (B. mycoides)

Case Studies

  • Anticancer Efficacy : A study involving several aryl-urea derivatives containing trifluoromethoxy groups demonstrated significant cytotoxicity against multiple cancer cell lines. The down-regulation of key oncogenes such as EGFR and KRAS was observed in treated cells, indicating a potential mechanism for the observed anticancer effects .
  • Antimicrobial Resistance : In light of increasing antibiotic resistance, compounds like this compound are being explored for their ability to combat resistant strains of bacteria through novel mechanisms of action that differ from traditional antibiotics .

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